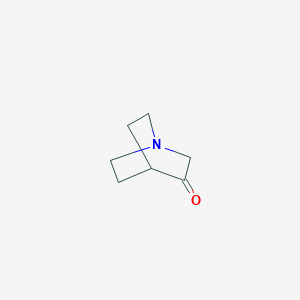
Methyl cyclopropanecarboxylate
Overview
Description
Methyl cyclopropanecarboxylate, also known as Cyclopropanecarboxylic acid methyl ester, is a chemical compound with the empirical formula C5H8O2 . It is primarily used as an intermediate in the manufacture of pharmaceutical and agrochemical products .
Synthesis Analysis
Methyl cyclopropanecarboxylate is used for synthesis in the laboratory . It is used as a reagent in the synthesis of N’-thiazole and N-pyrazole based inhibitors of MAP kinase p38α .Molecular Structure Analysis
The molecular weight of Methyl cyclopropanecarboxylate is 100.12 g/mol . The InChI key for this compound is PKAHQJNJPDVTDP-UHFFFAOYSA-N .Chemical Reactions Analysis
Methyl cyclopropanecarboxylate is used as a reagent in the synthesis of N’-thiazole and N-pyrazole based inhibitors of MAP kinase p38α .Physical And Chemical Properties Analysis
Methyl cyclopropanecarboxylate is a liquid at room temperature . It has a density of 0.983 g/cm3 at 20 °C . The boiling point of this compound is 119 °C/1013 hPa .Scientific Research Applications
Intermediate in Pharmaceutical Manufacturing
Methyl cyclopropanecarboxylate is used as an intermediate in the manufacture of various pharmaceutical products . The unique structure of this compound makes it useful in the synthesis of a wide range of pharmaceuticals.
Intermediate in Agrochemical Manufacturing
Similar to its use in pharmaceuticals, Methyl cyclopropanecarboxylate is also used as an intermediate in the manufacture of agrochemical products . These could include pesticides, herbicides, and other chemicals used in agriculture.
Synthesis of MAP Kinase Inhibitors
This compound is used as a reagent in the synthesis of N’-thiazole and N-pyrazole based inhibitors of MAP kinase p38α . MAP kinases are important enzymes in cellular signaling, and inhibitors of these enzymes have potential applications in treating various diseases.
Material in Organic Synthesis
Due to its unique structure, Methyl cyclopropanecarboxylate can be used in organic synthesis as a material for constructing more complex molecules . Its reactivity and the presence of a cyclopropane ring can be exploited in various synthetic strategies.
Research in Cyclopropane Chemistry
Cyclopropane rings are interesting to chemists due to their strain and reactivity. Methyl cyclopropanecarboxylate, as a simple and accessible cyclopropane-containing compound, can be used in research exploring the chemistry of these types of rings .
Studies in Medicinal Chemistry
In medicinal chemistry, Methyl cyclopropanecarboxylate can be used as a building block in the synthesis of potential drug candidates . The cyclopropane ring can be used to modify the structure-activity relationships of these molecules.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl cyclopropanecarboxylate is a small organic compound that has been used in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3) . These receptors play a crucial role in various physiological processes, including energy homeostasis, inflammation, and gut motility .
Mode of Action
It is known to interact with ffa2 and ffa3 receptors . The interaction between the compound and these receptors could lead to changes in cellular signaling pathways, potentially influencing various physiological processes.
Biochemical Pathways
Given its interaction with ffa2 and ffa3 receptors, it is likely to influence pathways related to energy homeostasis, inflammation, and gut motility .
Result of Action
The molecular and cellular effects of methyl cyclopropanecarboxylate’s action are likely to be diverse, given its interaction with FFA2 and FFA3 receptors . These effects could potentially influence a range of physiological processes, from energy homeostasis to inflammation and gut motility .
Action Environment
The action, efficacy, and stability of methyl cyclopropanecarboxylate could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and specific conditions within the body . .
properties
IUPAC Name |
methyl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-7-5(6)4-2-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAHQJNJPDVTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051967 | |
| Record name | Methyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cyclopropanecarboxylate | |
CAS RN |
2868-37-3 | |
| Record name | Methyl cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2868-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylcyclopropanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002868373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLCYCLOPROPANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UQ53F585U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)








